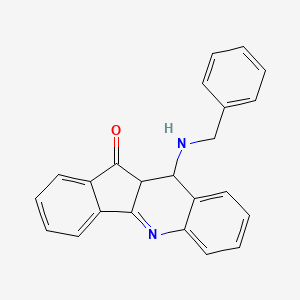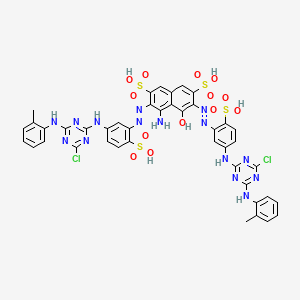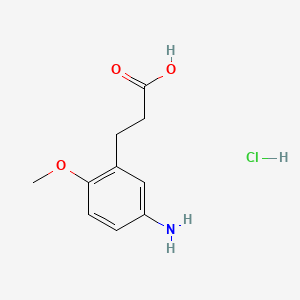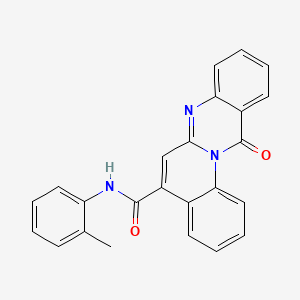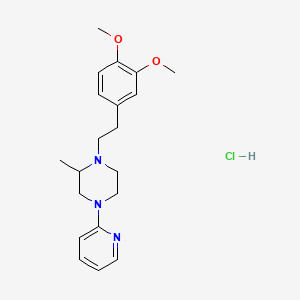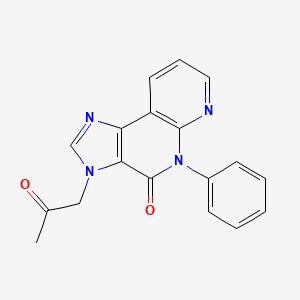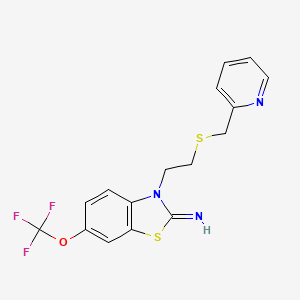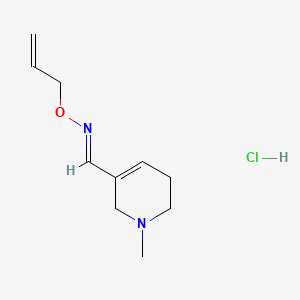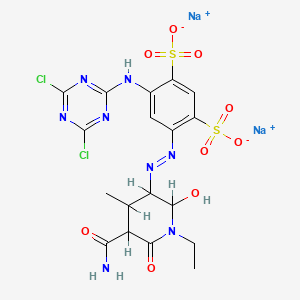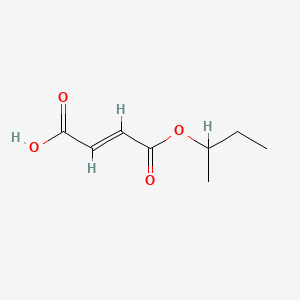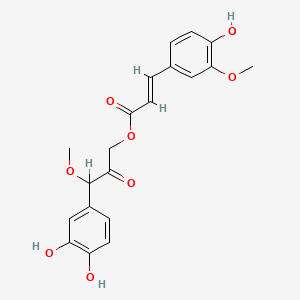
Mestranol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mestranol acetate is a synthetic derivative of mestranol, which is an estrogen medication used in birth control pills, menopausal hormone therapy, and the treatment of menstrual disorders . Mestranol itself is a prodrug of ethinylestradiol, meaning it is converted into the active form, ethinylestradiol, in the body .
Preparation Methods
Mestranol acetate can be synthesized through a three-step sequence starting from norethindrone . The synthetic route involves the following steps:
Step 1: Norethindrone is converted to 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one.
Step 2: The intermediate is then acetylated to form 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate.
Chemical Reactions Analysis
Mestranol acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidative transformation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, mestranol.
Substitution: this compound can undergo substitution reactions, particularly at the acetate group, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mestranol acetate has several scientific research applications:
Biology: this compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the development of contraceptive pills and hormone replacement therapies.
Industry: this compound is used in the pharmaceutical industry for the production of estrogenic medications.
Mechanism of Action
Mestranol acetate is a prodrug that is converted into ethinylestradiol in the liver through demethylation . Ethinylestradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding activates the estrogen receptor, leading to various physiological effects such as regulation of the menstrual cycle and maintenance of secondary sexual characteristics .
Comparison with Similar Compounds
Mestranol acetate is similar to other estrogenic compounds such as ethinylestradiol and mestranol. it is unique in its specific acetate group, which can influence its pharmacokinetic properties and stability . Similar compounds include:
Ethinylestradiol: The active form of mestranol and this compound, widely used in oral contraceptives.
Mestranol: The parent compound of this compound, also used in contraceptive pills.
Norethindrone: A precursor in the synthesis of this compound and a commonly used progestin in contraceptives.
This compound’s unique structure and properties make it a valuable compound in both research and pharmaceutical applications.
Properties
CAS No. |
10382-22-6 |
|---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H28O3/c1-5-23(26-15(2)24)13-11-21-20-8-6-16-14-17(25-4)7-9-18(16)19(20)10-12-22(21,23)3/h1,7,9,14,19-21H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23?/m1/s1 |
InChI Key |
VUOXWYSHLSLTID-VBRJGFDYSA-N |
Isomeric SMILES |
CC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


